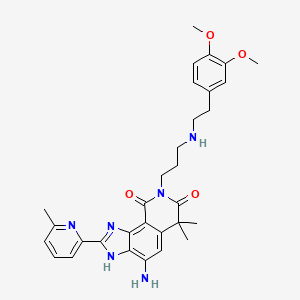
RSV L-protein-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RSV L-protein-IN-5 is a potent inhibitor targeting the large polymerase protein (L) of the respiratory syncytial virus (RSV). This compound has shown significant efficacy in inhibiting the replication of RSV, making it a promising candidate for antiviral therapy .
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of RSV L-protein-IN-5 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization and chromatography to ensure high purity and yield .
化学反应分析
Types of Reactions
RSV L-protein-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
科学研究应用
RSV L-protein-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of RSV inhibitors.
Biology: Employed in research to understand the molecular mechanisms of RSV replication and inhibition.
Medicine: Investigated for its potential as an antiviral drug to treat RSV infections, particularly in infants and immunocompromised individuals.
Industry: Utilized in the development of antiviral therapies and diagnostic tools for RSV.
作用机制
RSV L-protein-IN-5 exerts its effects by targeting the large polymerase protein (L) of RSV. The compound inhibits the RNA-dependent RNA polymerase activity of the L protein, thereby blocking viral RNA synthesis. This inhibition prevents the replication of the virus and reduces the viral load in infected cells. The molecular targets and pathways involved include the polymerase active site and associated cofactors .
相似化合物的比较
RSV L-protein-IN-5 is unique in its high potency and specificity for the RSV L protein. Similar compounds include:
Triazole-1: Another RSV replication inhibitor that targets the L protein but with different binding characteristics.
AVG-388: An allosteric inhibitor of RSV RNA synthesis with a distinct mechanism of action.
BI-D: A small molecule inhibitor that affects the capping domain of the RSV L protein.
These compounds share similar antiviral properties but differ in their molecular targets, binding affinities, and mechanisms of action, highlighting the uniqueness of this compound .
属性
分子式 |
C31H36N6O4 |
|---|---|
分子量 |
556.7 g/mol |
IUPAC 名称 |
4-amino-8-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-6,6-dimethyl-2-(6-methylpyridin-2-yl)-3H-imidazo[4,5-h]isoquinoline-7,9-dione |
InChI |
InChI=1S/C31H36N6O4/c1-18-8-6-9-22(34-18)28-35-26-21(32)17-20-25(27(26)36-28)29(38)37(30(39)31(20,2)3)15-7-13-33-14-12-19-10-11-23(40-4)24(16-19)41-5/h6,8-11,16-17,33H,7,12-15,32H2,1-5H3,(H,35,36) |
InChI 键 |
ZQJFKHMZMLDZIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C2=NC3=C4C(=CC(=C3N2)N)C(C(=O)N(C4=O)CCCNCCC5=CC(=C(C=C5)OC)OC)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12395481.png)
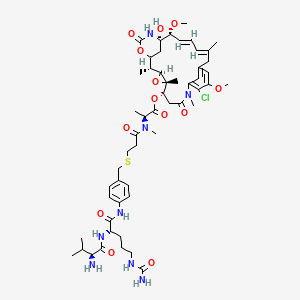
![(1R,2R,3S,5R,7S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2-hydroxy-6,8-dioxabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12395487.png)
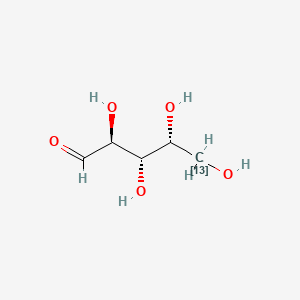
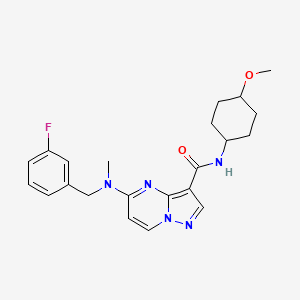
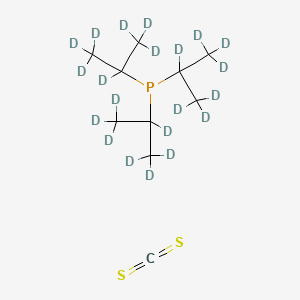
![(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12395511.png)
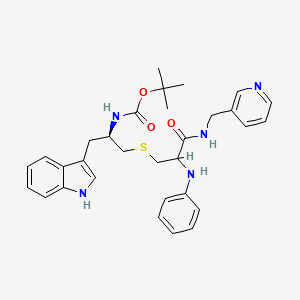
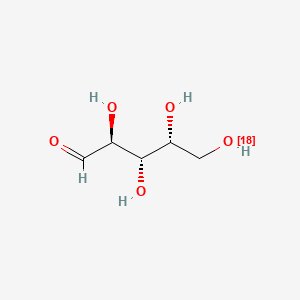
![[Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)
![Urea, N-[4-[8-(MethylaMino)-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12395550.png)


![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)
